

Application Notes and Protocols for Metabolic Labeling using Deuterated α-Ketoglutarate

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Compound of Interest

2
Compound Name: Oxo(~2~H_4_)pentane(~2~H_2_)
dioic acid

Cat. No.: B1511390

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Abstract

This document provides detailed application notes and protocols for conducting stable isotope tracing experiments in cell culture using Deuterated α-Ketoglutarate (d-αKG), referred to herein as 2-Oxo(2H₄)pentane(2H₂)dioic acid. As a key intermediate in the tricarboxylic acid (TCA) cycle, α-ketoglutarate is a central node in cellular metabolism, linking carbon and nitrogen pathways.[1] Using a deuterated tracer allows for the precise tracking of α-KG's fate through various biochemical reactions. This technique, known as Stable Isotope-Resolved Metabolomics (SIRM), provides unparalleled insights into the metabolic wiring of cells.[2][3] These protocols are designed for researchers, scientists, and drug development professionals aiming to investigate metabolic reprogramming in various biological contexts, such as cancer, aging, and metabolic disorders.[1][4] Detailed methodologies for cell culture labeling, metabolite extraction, and sample analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, along with data interpretation guidelines and troubleshooting advice.

Introduction: The Role of α -Ketoglutarate in Metabolism

Alpha-ketoglutarate (α -KG), also known as 2-oxoglutarate, is a pivotal metabolite in virtually all organisms. Its roles are multifaceted and essential for cellular homeostasis:



- TCA Cycle Intermediate: α-KG is a key component of the citric acid cycle, a central pathway for cellular energy production. It is formed from isocitrate and is subsequently converted to succinyl-CoA, contributing to the production of ATP and reducing equivalents (NADH, FADH₂).
- Nitrogen Metabolism: As a primary nitrogen carrier, α-KG is crucial for linking amino acid metabolism with the TCA cycle. Through transamination reactions, it accepts amino groups to form glutamate, thereby regulating the cellular nitrogen balance.
- Biosynthetic Precursor: α-KG serves as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.
- Signaling Molecule: Beyond its metabolic roles, α-KG functions as a critical co-substrate for a large family of dioxygenase enzymes, which are involved in epigenetic regulation and cellular signaling.

Given its central role, tracking the flux of α -KG through these interconnected pathways can reveal the metabolic state of a cell. Stable isotope tracing using deuterated α -KG is a powerful method to achieve this, allowing for the dynamic measurement of pathway activity rather than just static metabolite levels.

Principle of the Method

Stable Isotope-Resolved Metabolomics (SIRM) involves introducing a nutrient or metabolite in which one or more atoms have been replaced by a heavy stable isotope (e.g., 13 C, 15 N, or 2 H/Deuterium). In this protocol, 2-Oxo(2H₄)pentane(2H₂)dioic acid, a d6- α KG isotopologue, is supplied to cells in culture. The cells take up and metabolize this "heavy" α -KG. The deuterium atoms act as a tracer, increasing the mass of α -KG and any downstream metabolites that incorporate them.

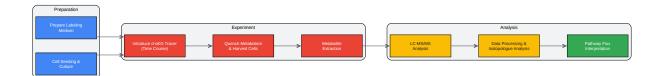
By using high-resolution mass spectrometry, we can distinguish between the unlabeled (light) and the deuterium-labeled (heavy) versions of each metabolite. The mass shift corresponds to the number of deuterium atoms incorporated. Analyzing the distribution and enrichment of these heavy isotopologues over time provides a dynamic view of metabolic fluxes and pathway engagement.

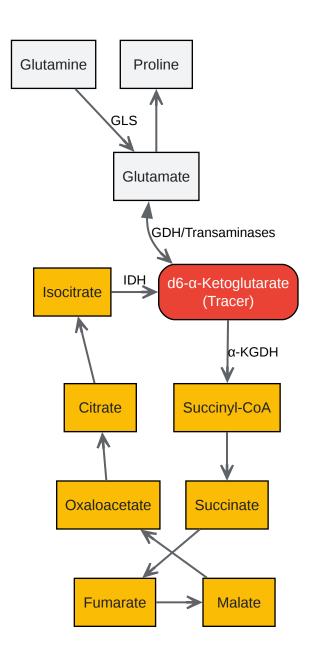


Overall Experimental Workflow

The workflow for a d- α KG labeling experiment involves several key stages, from initial cell culture to final data analysis. The process is designed to ensure robust labeling, efficient extraction, and accurate quantification of labeled metabolites.









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